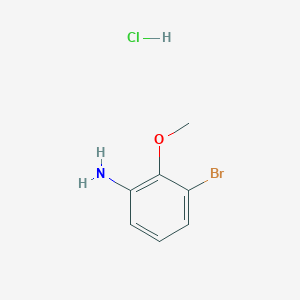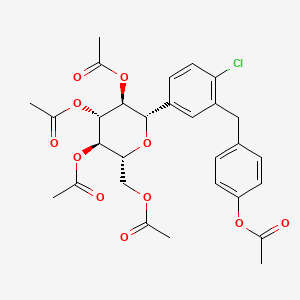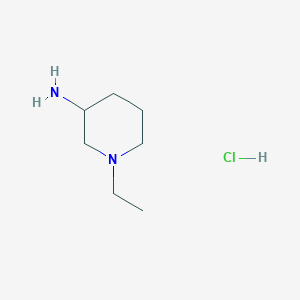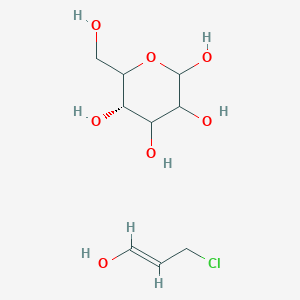
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid
Vue d'ensemble
Description
The compound “4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid” is a chemical compound with the molecular weight of 242.59 . It is also known as lithium 4-chloro-5-(p-tolyl)-1H-imidazole-2-carboxylate . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of this compound involves several steps . The process starts with p-methylacetophenone as a raw material, which undergoes a halogenating reaction under light conditions to obtain a compound . This compound is then dissolved in a solvent, stirred to react at a certain temperature, and then subjected to cooling and suction-filtering to obtain another compound . The process continues with several other reactions to finally obtain the desired compound .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H9ClN2O2.Li/c1-6-2-4-7 (5-3-6)8-9 (12)14-10 (13-8)11 (15)16;/h2-5H,1H3, (H,13,14) (H,15,16);/q;+1/p-1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 242.59 . It is stored at a temperature of 4 degrees Celsius . The compound is soluble in water, which suggests that it may spread in water systems .Applications De Recherche Scientifique
Antihypertensive Properties
Research has identified imidazole derivatives as potent, orally active antihypertensive agents. For instance, nonpeptide angiotensin II receptor antagonists have been prepared from imidazole compounds, demonstrating significant antihypertensive effects upon oral administration (Carini et al., 1991). Further studies on these compounds, including imidazole-5-carboxylic acids bearing various substituents, have shown strong binding affinity to the angiotensin II receptor and the ability to inhibit the angiotensin II-induced pressor response (Yanagisawa et al., 1996).
Coordination Polymers and Molecular Structures
The introduction of carboxylphenyl groups into imidazole-based systems has led to the synthesis of various polymers and molecular structures. For example, a study synthesized and structurally characterized five polymers using imidazole-based multi-carboxylate ligands, exhibiting unique 3D and 2D structures (Guo et al., 2013). Additionally, the hydrolysis of related imidazole carboxylates has been observed to form crystalline structures with distinct molecular networks (Wu, Liu, & Ng, 2005).
Synthesis of Biologically Active Compounds
Imidazole derivatives, including chloro-imidazole-carboxaldehyde, serve as key precursors for synthesizing various biologically active compounds. Their synthesis has been optimized for large-scale use and the preparation of analogs (Davood, Alipour, & Shafiee, 2008). This includes the preparation of molecular salts and supramolecular structures with carboxylic acids and imidazole compounds (Jin et al., 2015).
Crystallography and Molecular Docking Studies
Crystallography and molecular docking studies of imidazole derivatives have provided insights into their molecular interactions, structural diversity, and potential applications in medicinal chemistry (Sharma et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other skin areas thoroughly after handling .
Propriétés
IUPAC Name |
5-chloro-4-(4-methylphenyl)-1H-imidazole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-6-2-4-7(5-3-6)8-9(12)14-10(13-8)11(15)16/h2-5H,1H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERHFBATOJZCQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(NC(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401009401 | |
| Record name | 5-Chloro-4-(4-methylphenyl)-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid | |
CAS RN |
1287189-46-1 | |
| Record name | 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1287189461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chloro-4-(4-methylphenyl)-1H-imidazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401009401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-CHLORO-5-(4-METHYLPHENYL)-1H-IMIDAZOLE-2-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4M3FW1Y63 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Spiro[isobenzofuran-1(3H),9'-[1H,5H,9H,10H,11H]xantheno[2,3,4-ij:5,6,7-i'j']diquinolizine]-ar-carboxylicacid, 2',3',6',7',12',13',16',17'-octahydro-3-oxo-, 2,5-dioxo-1-pyrrolidinylester](/img/structure/B1493965.png)


![(1R)-3-[2-[(7Ar)-1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-ol](/img/structure/B1493969.png)




![3-[5-(2-Carboxyethyl)pyrazon-2-yl]Propanoic acid](/img/structure/B1493994.png)


